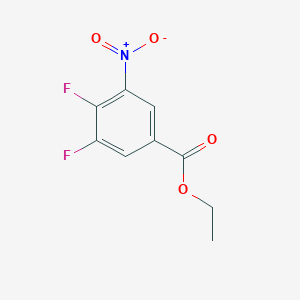

Ethyl 3,4-difluoro-5-nitrobenzoate

Description

Instead, structurally related analogs, such as ethyl 2,4-difluoro-5-nitrobenzoate (CAS 179011-37-1), are well-documented. This compound has a molecular formula of C₉H₇F₂NO₄, a molecular weight of 231.15 g/mol, and is synthesized via nitration of ethyl 2,4-difluorobenzoate using concentrated HNO₃ and H₂SO₄ at 0°C, achieving a 95% yield . The fluorine and nitro substituents influence its electronic properties, making it reactive in further transformations, such as reductions to diamines (as seen in ) .

Properties

IUPAC Name |

ethyl 3,4-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKMTLIRGNABHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-difluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 3,4-difluorobenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-difluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: Ethyl 3,4-difluoro-5-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,4-difluoro-5-nitrobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3,4-difluoro-5-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare ethyl 2,4-difluoro-5-nitrobenzoate with structurally related nitrobenzoates and derivatives:

Key Findings:

Substituent Position Effects :

- The 2,4-difluoro substitution (as in ethyl 2,4-difluoro-5-nitrobenzoate) enhances electrophilic aromatic substitution reactivity compared to 3,4-difluoro analogs, which are sparsely documented in the evidence .

- Fluorine atoms at the 2- and 4-positions stabilize intermediates in reduction reactions (e.g., SnCl₂-mediated conversion to diamines) .

Ester Group Influence :

- Ethyl esters (e.g., 231.15 g/mol) exhibit higher molecular weights and slightly reduced reactivity compared to methyl esters (e.g., 217.13 g/mol) due to steric effects .

Commercial and Synthetic Relevance: The parent acid (2,4-difluoro-5-nitrobenzoic acid) is commercially available and serves as a precursor for ester synthesis . Complex derivatives, such as methyl 2-((4-bromo-2-chlorophenyl)amino)-3,4-difluoro-5-nitrobenzoate, are discontinued, highlighting challenges in synthesizing multi-substituted analogs .

Reactivity in Further Transformations :

- Nitro groups in these compounds are reducible to amines (e.g., using SnCl₂), enabling access to diamine intermediates for drug discovery .

Biological Activity

Ethyl 3,4-difluoro-5-nitrobenzoate is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₂N₄O₂ |

| Molecular Weight | 216.18 g/mol |

| IUPAC Name | This compound |

The compound features a nitro group and two fluorine substituents attached to a benzoate moiety, which contribute to its biological properties.

Overview of Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

Preliminary studies suggest that this compound possesses significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains. For instance, it demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

2. Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound exhibited selective cytotoxicity against tumorigenic cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), while sparing non-cancerous cells. The IC50 values for these cell lines were reported to be approximately 15 µM for MCF-7 and 20 µM for HeLa cells . This selectivity is crucial for the development of targeted cancer therapies.

3. Enzyme Inhibition

Recent studies have investigated the compound as a potential inhibitor of specific enzymes involved in metabolic pathways associated with cancer proliferation. Notably, this compound has been shown to inhibit purine nucleoside phosphorylase (PNP), which plays a role in purine metabolism and is often upregulated in cancer cells. This inhibition could have significant implications for cancer treatment strategies.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on related compounds:

- Cellular Interaction : Similar compounds have demonstrated the ability to bind with high affinity to multiple cellular receptors, leading to alterations in cellular processes.

- Biochemical Pathways : The compound may influence various biochemical pathways through its interactions with enzymes and receptors involved in cell signaling and metabolism .

Case Studies

A series of case studies have further illustrated the potential applications of this compound:

- Case Study 1 : A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

- Case Study 2 : In a separate investigation focused on antimicrobial efficacy, the compound was tested against a panel of resistant bacterial strains. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies.

Q & A

(Basic) What spectroscopic techniques are recommended to confirm the structure and purity of Ethyl 3,4-difluoro-5-nitrobenzoate?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and F NMR to verify substituent positions and assess electronic environments. The fluorine atoms at positions 3 and 4 will show distinct coupling patterns, while the nitro group at position 5 deshields adjacent protons .

- Infrared Spectroscopy (IR): Confirm the presence of ester carbonyl (C=O stretch ~1700 cm) and nitro (NO stretch ~1520 cm) groups.

- Mass Spectrometry (MS): High-resolution MS ensures molecular weight consistency and detects impurities. Fragmentation patterns can validate the ester and nitro functionalities .

- High-Performance Liquid Chromatography (HPLC): Quantify purity and monitor degradation products under controlled storage conditions .

(Advanced) How can regioselective nitration be achieved during the synthesis of this compound?

Methodological Answer:

- Substrate Pre-functionalization: Start with a difluorobenzoate ester to direct nitration to the para position relative to the ester group. Steric and electronic effects from fluorine atoms influence nitration regioselectivity .

- Catalytic Control: Use mixed acids (HSO/HNO) at low temperatures to minimize byproducts. Monitor reaction progress via TLC or in-situ IR to halt at the desired nitro stage .

- Protecting Groups: Temporarily block reactive sites (e.g., ester hydrolysis to carboxylic acid) to prevent undesired nitration, followed by re-esterification .

(Basic) What is the role of this compound as an intermediate in medicinal chemistry?

Methodological Answer:

- Nitro Reduction: The nitro group is reduced to an amine (e.g., via catalytic hydrogenation or Sn/HCl), enabling further functionalization (e.g., amide coupling) for drug candidate synthesis .

- Fluorine Effects: Fluorine atoms enhance metabolic stability and influence lipophilicity, critical for optimizing pharmacokinetic properties in lead compounds .

(Advanced) How can SHELX software resolve structural ambiguities in crystallographic studies of this compound?

Methodological Answer:

- Twinned Data Refinement: Use SHELXL’s twin law algorithms to model overlapping reflections in cases of crystal twinning, common in fluorinated aromatic compounds .

- High-Resolution Constraints: Apply restraints to bond lengths and angles (e.g., C-F, C-NO) during refinement to improve accuracy with low-resolution data. SHELX’s robust parameter library supports fluorinated and nitro-aromatic systems .

- Validation Tools: Employ SHELXPRO to cross-validate thermal displacement parameters and detect disorder in fluorine or nitro group orientations .

(Advanced) How do fluorine substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Electronic Effects: Fluorine’s electron-withdrawing nature activates the aromatic ring toward NAS at positions ortho/para to the nitro group. However, steric hindrance from adjacent fluorines may limit accessibility .

- Competitive Pathways: Monitor competing reactions (e.g., ester hydrolysis) under basic conditions. Optimize solvents (e.g., DMF or DMSO) and temperature to favor NAS over side reactions .

(Advanced) What methodologies mitigate degradation or isomerization of this compound during storage?

Methodological Answer:

- Stability Studies: Conduct accelerated aging tests (40°C/75% RH) with periodic HPLC analysis to identify degradation products (e.g., nitro reduction or ester hydrolysis) .

- Storage Conditions: Store under inert atmosphere (N) at –20°C in amber vials to prevent light-induced decomposition. Add stabilizers (e.g., BHT) for long-term storage .

(Advanced) How does substitution patterning in analogous benzoate esters affect biological activity?

Methodological Answer:

- Comparative Analysis: In vitro assays (e.g., enzyme inhibition) reveal that fluorine at positions 3 and 4 enhances target binding affinity compared to non-fluorinated analogs. The nitro group’s position (e.g., 5 vs. 4) alters electronic density, impacting interactions with active sites .

- SAR Studies: Synthesize derivatives (e.g., methyl vs. ethyl esters) to correlate steric bulk with bioactivity. For example, methyl esters exhibit faster hydrolysis rates, affecting prodrug activation .

(Basic) What are the primary applications of this compound in organic synthesis?

Methodological Answer:

- Multistep Synthesis: Serve as a precursor for fluorinated anilines (via nitro reduction) or carboxylic acids (via ester hydrolysis). These intermediates are pivotal in constructing heterocycles (e.g., benzodiazepines) .

- Cross-Coupling Reactions: Participate in Suzuki-Miyaura couplings using the nitro group as a directing group, followed by functional group interconversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.